molecular formula C8H12O4 B2752547 trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid CAS No. 23472-39-1

trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid

Cat. No. B2752547
CAS RN: 23472-39-1
M. Wt: 172.18
InChI Key: UAVBJCGFDYWJAG-HTQZYQBOSA-N
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Description

Trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is a type of dicarboxylic acid . It is a compound with two carboxyl groups. The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .

Scientific Research Applications

Stereoselective Synthesis and Structural Studies

The derivatives of cyclobutane carboxylic acids, including trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid, have been utilized in the stereoselective synthesis of amino acids and peptides. For instance, Izquierdo et al. (2005) demonstrated the enantiodivergent synthesis of several derivatives of 2-aminocyclobutane-1-carboxylic acid. These compounds have shown potential in promoting highly rigid structures in beta-peptides, offering insights into their conformational behavior and structural characteristics through NMR studies and DFT calculations (Izquierdo et al., 2005).

Conformational Preferences in Oligomers

Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, revealing a marked preference for these oligomers to fold into a well-defined 12-helical conformation. This study underscores the unique structural capabilities of cyclobutane derivatives in forming stable, helical structures in both solution and solid states (Fernandes et al., 2010).

Solid-State Photochemistry

Lahav and Schmidt (1967) investigated the solid-state photochemistry of muconic acid derivatives, including trans,trans-muconic acid. Their research provides valuable insights into the photoreactivity of cyclobutane-containing compounds, demonstrating the formation of vinyl-substituted cyclobutanes under specific conditions. This study highlights the relevance of cyclobutane derivatives in understanding the fundamental aspects of photochemical reactions (Lahav & Schmidt, 1967).

Unexpected Cycloadduct Formation

The reactivity of cyclobutane derivatives in synthetic chemistry was further illustrated by Mlostoń et al. (2002), who reported the unexpected formation of dimethylthioketene cycloadducts in reactions involving cyclobutanethione derivatives. This study showcases the versatility and unpredictability of cyclobutane derivatives in synthetic reactions, offering new pathways for generating complex molecules (Mlostoń et al., 2002).

Furfural-Derived Diacid for Sustainable Materials

Wang et al. (2018) synthesized a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) from trans-3-(2-furyl)acrylic acid, a furfural-derived compound. This diacid, prepared through a solid-state [2 + 2] photocycloaddition, demonstrates the potential of cyclobutane derivatives in the synthesis of green materials. The resulting polymer from this diacid and glycerol exhibited good stability, showcasing the role of cyclobutane derivatives in developing sustainable materials (Wang et al., 2018).

Safety And Hazards

The safety data sheet for trans-Cyclobutane-1,2-dicarboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1R,2R)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVBJCGFDYWJAG-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]1(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid

CAS RN

23472-39-1
Record name rac-(1R,2R)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid
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